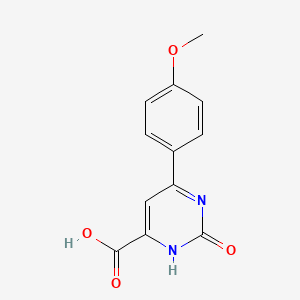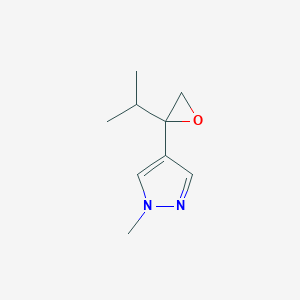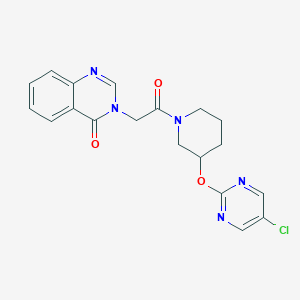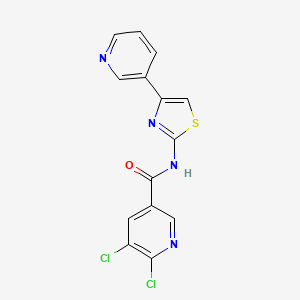
(E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Interactions
Intramolecular Interactions : A study by Grabowski et al. explored the crystal and molecular structures of related compounds, highlighting the existence of intramolecular dihydrogen bonds. The research utilized Bader theory to support these findings, offering a deeper understanding of the molecular geometry and potential intramolecular interactions within similar compounds (Grabowski et al., 2004).
Photophysical and Electrochemical Properties : Percino et al. conducted single crystal X-ray diffraction analyses of α,β-unsaturated acrylonitrile derivatives, revealing insights into their conformational and molecular structures. This study also delved into the photophysical and electrochemical properties of these compounds, providing a foundation for understanding the behaviors of similar structures (Percino et al., 2016).
Synthesis and Characterization of Novel Compounds
Novel Polyimides : Wang et al. synthesized a new kind of pyridine-bridged aromatic dianhydride monomer, which was used to create a series of pyridine-containing polyimides. These compounds exhibited good thermal stability and mechanical properties, expanding the potential applications of similar pyrrolidine-containing compounds in materials science (Wang et al., 2006).
Enaminone-Based Scaffolds : Research by Sroor on enaminone-based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone scaffolds showcased the synthesis and characterization of new compounds with notable yields. This study underscores the versatility and potential biological significance of pyrrolidine-based structures in medicinal chemistry (Sroor, 2019).
Catalytic Applications
Enantioselective Intramolecular Addition : Yang et al. highlighted the use of a chiral Cr(III)(salen)Cl complex for the enantioselective intramolecular addition of tertiary enamides to ketones. This process yields 1H-pyrrol-2(3H)-one derivatives, illustrating the catalytic potential of similar compounds in organic synthesis (Yang et al., 2009).
Autocatalysis in Hydrogenation : Hadžović et al. presented a mechanism displaying autocatalysis in the hydrogenation of acetophenone, catalyzed by a ruthenium complex. This study sheds light on the catalytic capabilities and reaction mechanisms relevant to similar pyrrolidine-containing compounds (Hadžović et al., 2007).
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-6-5-12(15(10-14)21-2)9-13(11-17)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKIUVHEBCHPP-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2965144.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965150.png)
![(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2965151.png)
![N-(3-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2965152.png)

![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)
![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)




